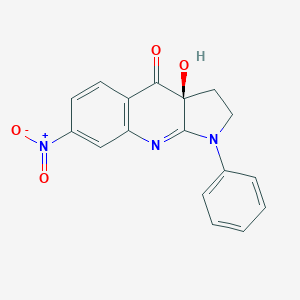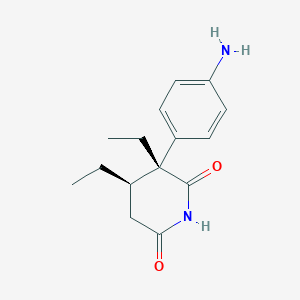
1-Amino-1,2,4-Triazol
Übersicht
Beschreibung
Adenylylimidodiphosphat, allgemein bekannt als AMP-PNP, ist ein nicht hydrolysierbares Analogon von Adenosintriphosphat (ATP). Diese Verbindung zeichnet sich durch den Ersatz des Sauerstoffatoms aus, das die Beta- und Gamma-Phosphate verbindet, durch ein Stickstoffatom aus. Diese Modifikation macht AMP-PNP resistent gegen Hydrolyse durch ATPasen, wodurch es zu einem wertvollen Werkzeug in biochemischen und physiologischen Studien wird .
Wissenschaftliche Forschungsanwendungen
AMP-PNP hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Biochemie: Wird als nicht hydrolysierbares ATP-Analogon verwendet, um ATP-abhängige Prozesse zu untersuchen.
Zellbiologie: Wird eingesetzt, um die Rolle von ATP in zellulären Funktionen wie Muskelkontraktion und Signaltransduktion zu untersuchen.
Medizin: Wird in Studien zu Stoffwechselwegen und Enzymkinetik eingesetzt.
Industrie: Anwendung bei der Entwicklung von biochemischen Assays und diagnostischen Werkzeugen
Wirkmechanismus
AMP-PNP übt seine Wirkungen aus, indem es ATP nachahmt und an ATP-Bindungsstellen an Enzymen und Proteinen bindet. Diese Bindung hemmt die Hydrolyse von ATP und blockiert so ATP-abhängige Prozesse. Die molekularen Ziele von AMP-PNP umfassen verschiedene ATPasen und Kinasen, die am zellulären Energiestoffwechsel und an Signaltransduktionswegen beteiligt sind .
Wirkmechanismus
Target of Action
1-Amino-1,2,4-triazole is a unique heterocyclic compound that has been used in various drug discovery studies against cancer cells, microbes, and various types of diseases . It operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors . The 1,2,4-triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . In mammals, it converts lanosterol into the meiosis-activating sterols (MAS) which regulate or modify cell division .
Mode of Action
The 1,2,4-triazole ring interacts with the amino acids present in the active site of EGFR receptors involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der waals interaction . The triazole nucleus can improve the drug’s pharmacological profile by increasing the solubility of the ligand due to its polar character .
Biochemical Pathways
1,2,4-Triazoles are extensively observed in nature and metabolic systems which are vital for living creatures . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain the 1,2,4-triazole group . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
Pharmacokinetics
The 1,2,4-triazole ring possesses low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions . This is due to the fact that the triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . Relatively low toxicity, good pharmacokinetic and pharmacodynamic properties of triazole, its resistance to metabolic degradation are other advantages .
Result of Action
1,2,4-Triazole derivatives have been linked to a variety of pharmacological actions in recent years, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects . The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity .
Action Environment
The electrolytic oxidation destabilized 1,2,4-triazole (TA) and 4-amino-1,2,4-triazole (4ATA), but increased the stability of 3-amino-1,2,4-triazole (3ATA). The gasification rates increased by more than 50 % due to electrolytic oxidation .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-Amino-1,2,4-triazole is known to interact with various enzymes, proteins, and other biomolecules. It is an inhibitor of catalase, capable of inducing the compensatory mechanism for hydrogen peroxide detoxification . This mechanism involves increasing the activities of glutathione peroxidase and glutathione reductase .
Cellular Effects
The effects of 1-Amino-1,2,4-triazole on various types of cells and cellular processes are significant. For instance, it has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In human differentiated adipocytes, treatment with 1-Amino-1,2,4-triazole led to decreased catalase activity and increased intracellular H2O2 levels significantly . This was accompanied by an altered glucose and lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Amino-1,2,4-triazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it operates as a main pharmacophore through hydrogen-bonding and dipole interactions with the biological receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Amino-1,2,4-triazole change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Amino-1,2,4-triazole vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1-Amino-1,2,4-triazole is involved in various metabolic pathways. It interacts with enzymes such as catalase and cofactors . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
1-Amino-1,2,4-triazole is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-Amino-1,2,4-triazole and any effects on its activity or function are significant . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
AMP-PNP wird synthetisch durch eine Reihe von chemischen Reaktionen hergestellt. Die Synthese beinhaltet die Reaktion von Adenosinmonophosphat (AMP) mit Imidodiphosphat unter bestimmten Bedingungen, um Adenylylimidodiphosphat zu bilden. Die Verbindung wird typischerweise als Lithiumsalzhydrat gewonnen, um ihre Stabilität zu erhöhen .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird AMP-PNP mithilfe großtechnischer chemischer Synthesetechniken hergestellt. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und Reaktantenkonzentrationen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird anschließend durch Kristallisation und andere Trennverfahren gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AMP-PNP unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Aufgrund seiner strukturellen Ähnlichkeit mit ATP kann AMP-PNP an Substitutionsreaktionen teilnehmen, bei denen es ATP in enzymkatalysierten Prozessen ersetzt.
Bindungsreaktionen: AMP-PNP bindet an ATP-Bindungsstellen an Enzymen und Proteinen und hemmt deren Aktivität, indem es die ATP-Hydrolyse verhindert.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit AMP-PNP verwendet werden, umfassen:
Enzyme: Wie Adenylatcyclase und ATPasen.
Puffer: Um optimale pH-Bedingungen für die Reaktionen zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus Reaktionen mit AMP-PNP gebildet werden, sind typischerweise Enzym-Substrat-Komplexe, bei denen AMP-PNP als kompetitiver Inhibitor wirkt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Adenosin 5’-(beta,gamma-Methylen)triphosphat (AMP-PCP): Ein weiteres nicht hydrolysierbares ATP-Analogon, bei dem eine Methylengruppe das Sauerstoffatom ersetzt.
Adenosin 5’-(beta,gamma-Imino)triphosphat (AMP-PNP): Ähnlich wie AMP-PNP, aber mit anderen strukturellen Modifikationen.
Einzigartigkeit
AMP-PNP ist aufgrund seiner Stickstoffsubstitution einzigartig, die eine höhere Stabilität und Resistenz gegen Hydrolyse im Vergleich zu anderen ATP-Analogen bietet. Dies macht es besonders nützlich in Studien, die eine längere Hemmung von ATP-abhängigen Prozessen erfordern .
Eigenschaften
IUPAC Name |
1,2,4-triazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-6-2-4-1-5-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAZGSRLKBTDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470902 | |
| Record name | 1-AMINO-1,2,4-TRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24994-60-3 | |
| Record name | 1-AMINO-1,2,4-TRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-triazol-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-amino-1,2,4-triazole, including its molecular formula, weight, and spectroscopic data?
A1: 1-Amino-1,2,4-triazole has the molecular formula C2H4N4 and a molecular weight of 84.08 g/mol. Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, are crucial for characterizing the structure. For instance, 1H NMR analysis in DMSO-d6 reveals distinct signals for the amino protons and the triazole ring protons. Detailed spectroscopic data can be found in research publications focusing on the synthesis and characterization of this compound [, ].
Q2: What is known about the structure-activity relationship (SAR) of 1-amino-1,2,4-triazole derivatives? How do structural modifications impact their activity, potency, and selectivity?
A2: Research on 1-amino-1,2,4-triazoles as fungicides highlights the importance of a two-atom bridge connecting the triazole nucleus to a hydrophobic group, typically an aromatic ring, for their biological activity []. Modifications to this bridge or the hydrophobic group can significantly impact fungicidal potency and selectivity. Further SAR studies are crucial for exploring the potential of 1-amino-1,2,4-triazole derivatives in other applications, such as antibacterial agents.
Q3: Has 1-amino-1,2,4-triazole been investigated for its coordination chemistry, and what are the potential applications of its metal complexes?
A3: Yes, 1-amino-1,2,4-triazole can act as a ligand in coordination compounds. Studies have explored its use in forming energetic transition-metal(II) complexes with various metals like Cu2+, Mn2+, Fe2+, and Zn2+ []. These complexes, incorporating different anions, displayed promising characteristics for potential applications as lead-free primary explosives due to their energetic properties and laser ignitability.
Q4: What analytical methods and techniques are used to characterize, quantify, and monitor 1-amino-1,2,4-triazole?
A4: Various analytical methods are employed to study 1-amino-1,2,4-triazole. Common techniques include spectroscopic methods like IR, UV/Vis, and NMR [, , , ]. Additionally, mass spectrometry (MS) is vital for determining molecular weight and fragmentation patterns []. These methods, alongside elemental analysis, provide a comprehensive understanding of the compound's identity and purity.
Q5: What is known about the basicity and protonation site of 1-amino-1,2,4-triazole?
A5: Studies utilizing 13C and 15N NMR spectroscopy, pKa measurements, and crystallography have investigated the protonation behavior of 1-amino-1,2,4-triazole []. Results indicate that in the presence of strong acids, protonation can occur at both the ring nitrogen and the amino group, with the specific site influenced by the acid strength and solvent environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)


![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)

![4H-Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)

![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)
![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)

